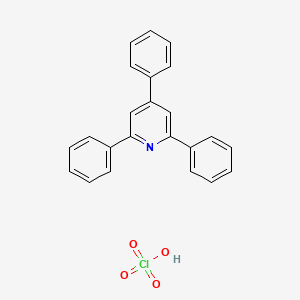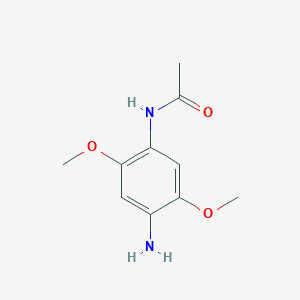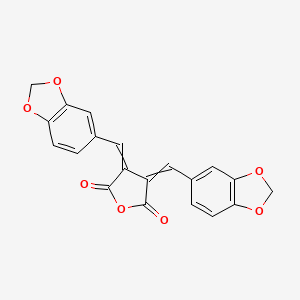
2,5-Furandione, 3,4-bis(1,3-benzodioxol-5-ylmethylene)dihydro-, (E,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Furandione, 3,4-bis(1,3-benzodioxol-5-ylmethylene)dihydro-, (E,E)- is a complex organic compound with the molecular formula C20H12O7. It is known for its unique structure, which includes two benzodioxole groups attached to a dihydrofuranone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, 3,4-bis(1,3-benzodioxol-5-ylmethylene)dihydro-, (E,E)- typically involves the reaction of 3,4-dihydroxybenzaldehyde with furan-2,5-dione under specific conditions. The reaction is often carried out in the presence of a catalyst, such as piperidine, and requires a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,5-Furandione, 3,4-bis(1,3-benzodioxol-5-ylmethylene)dihydro-, (E,E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The benzodioxole groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2,5-Furandione, 3,4-bis(1,3-benzodioxol-5-ylmethylene)dihydro-, (E,E)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2,5-Furandione, 3,4-bis(1,3-benzodioxol-5-ylmethylene)dihydro-, (E,E)- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific proteins and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2(3H)-Furanone, 3,4-bis(1,3-benzodioxol-5-ylmethyl)dihydro-, (3R-trans)-: This compound has a similar structure but differs in the position and configuration of the benzodioxole groups.
2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-: Another similar compound with a tetrahydrofuran core instead of a dihydrofuranone core.
Uniqueness
What sets 2,5-Furandione, 3,4-bis(1,3-benzodioxol-5-ylmethylene)dihydro-, (E,E)- apart is its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
13594-91-7 |
|---|---|
Molecular Formula |
C20H12O7 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
3,4-bis(1,3-benzodioxol-5-ylmethylidene)oxolane-2,5-dione |
InChI |
InChI=1S/C20H12O7/c21-19-13(5-11-1-3-15-17(7-11)25-9-23-15)14(20(22)27-19)6-12-2-4-16-18(8-12)26-10-24-16/h1-8H,9-10H2 |
InChI Key |
WLQGATXUBPNDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=CC4=CC5=C(C=C4)OCO5)C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


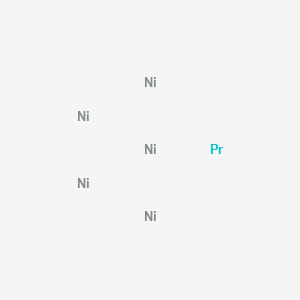

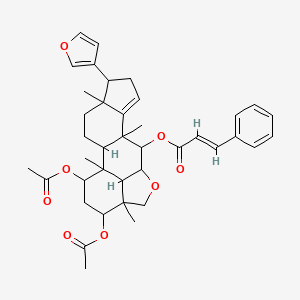

![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)

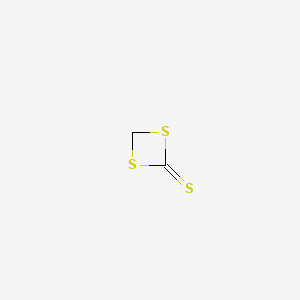
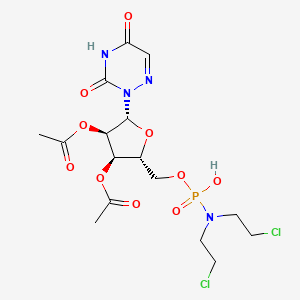
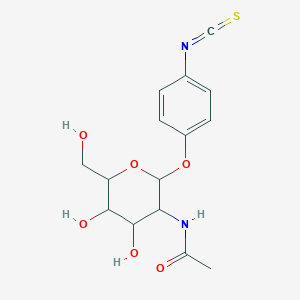
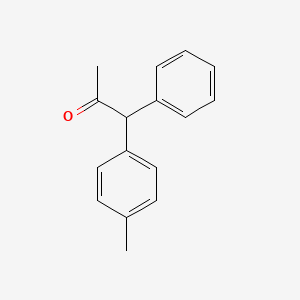
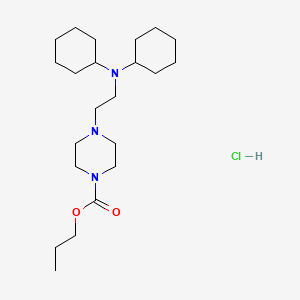
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)
